N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide

Description

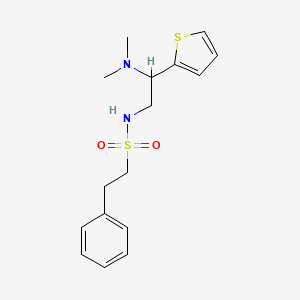

This compound is a sulfonamide derivative featuring a dimethylaminoethyl-thiophene hybrid scaffold linked to a phenylethanesulfonamide group. Its structural complexity arises from the integration of a thiophene ring (a sulfur-containing heterocycle) and a dimethylaminoethyl moiety, which may confer unique electronic and steric properties. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C16H22N2O2S2 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-phenylethanesulfonamide |

InChI |

InChI=1S/C16H22N2O2S2/c1-18(2)15(16-9-6-11-21-16)13-17-22(19,20)12-10-14-7-4-3-5-8-14/h3-9,11,15,17H,10,12-13H2,1-2H3 |

InChI Key |

CVJCXNUBCOBWOD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-phenylethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-phenylethane-1-sulfonyl chloride with 2-(dimethylamino)-2-(thiophen-2-yl)ethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are often used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-phenylethane-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors or polymers.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-phenylethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to certain proteins, while the thiophene ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related sulfonamides and heterocyclic amines. Below is a comparative analysis based on molecular features, substituent effects, and available research findings:

Table 1: Structural and Molecular Comparison

†Molecular formula inferred from nomenclature: Likely C₁₉H₂₅N₂O₂S₂ (exact mass requires confirmation).

Key Comparisons

Thiophene vs. Quinoline Scaffolds: The thiophene ring in the target compound offers π-electron richness and sulfur-mediated interactions, contrasting with the nitrogen-containing quinoline in analogs like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride . Quinoline derivatives often exhibit stronger binding to metalloenzymes (e.g., HDACs) due to their planar aromaticity, whereas thiophene-containing sulfonamides may prioritize membrane permeability .

Aminoalkyl Substituents: The dimethylaminoethyl group in the target compound enhances solubility via tertiary amine protonation at physiological pH. In contrast, N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride incorporates a pyrrolidine ring, which increases lipophilicity and may alter metabolic stability .

Ethoxy groups (as in the ethoxyphenyl analog) improve metabolic resistance but may reduce aqueous solubility .

Hybrid Pharmacophores: The hydroxyphenoxypropylamine group in N-[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-2-phenylethanesulfonamide introduces hydrogen-bonding capacity, a feature absent in the target compound. This difference suggests divergent mechanisms of action, possibly targeting adrenergic vs. serotonergic pathways .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous sulfonamides, such as coupling thiophene-2-sulfonyl chlorides with amine intermediates under basic conditions (e.g., Cs₂CO₃ or Na₂S₂O₃) .

- Biological Relevance: Thiophene sulfonamides are documented as kinase inhibitors or GPCR modulators.

- Limitations: The dimethylaminoethyl-thiophene motif may confer susceptibility to oxidative metabolism, necessitating structural optimization for drug development.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide, also known by its CAS number 2138114-84-6, is a sulfonamide compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 274.424 g/mol. The compound features a thiophene ring, which is known to enhance biological activity due to its electron-rich nature, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂S |

| Molecular Weight | 274.424 g/mol |

| CAS Number | 2138114-84-6 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various pathogens.

- Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive properties.

- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antimicrobial Activity : Preliminary studies show efficacy against certain bacterial strains, although specific data on susceptibility and resistance patterns are still under investigation.

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

- Cytotoxicity in Cancer Research : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values around 25 µM, indicating moderate cytotoxicity. Further investigations are required to elucidate the underlying mechanisms and potential pathways involved in apoptosis.

- Neuropharmacological Assessment : Research conducted on animal models suggested that administration of the compound led to alterations in behavior consistent with anxiolytic effects. Behavioral assays indicated reduced anxiety-like behavior in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.